Burixafor

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

TG-0054, also known as Burixafor hydrobromide, is a potent and selective antagonist of the CXC chemokine receptor 4 (CXCR4). This compound has gained attention for its ability to mobilize stem cells, particularly hematopoietic stem cells, from the bone marrow into peripheral blood. TG-0054 has shown promise in various clinical applications, including stem cell transplantation and treatment of myocardial infarction .

Preparation Methods

The synthesis of TG-0054 involves multiple steps, including the preparation of intermediates and final coupling reactions. One common method involves the use of an emulsion-solvent evaporation technique to prepare polymeric microparticles of TG-0054. This method allows for sustained delivery of the compound, particularly for intravitreal applications . Industrial production methods focus on optimizing the yield and purity of the compound, often involving large-scale synthesis and purification processes.

Chemical Reactions Analysis

TG-0054 undergoes various chemical reactions, including:

Oxidation: TG-0054 can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups of TG-0054.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of TG-0054. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

TG-0054 has a wide range of scientific research applications:

Chemistry: TG-0054 is used as a model compound in studying CXCR4 antagonists and their interactions with chemokine receptors.

Biology: The compound is employed in research on stem cell mobilization and the role of CXCR4 in various biological processes.

Medicine: TG-0054 has shown potential in treating conditions like myocardial infarction by mobilizing mesenchymal stem cells and reducing inflammation. It is also being investigated for its use in stem cell transplantation and cancer therapy.

Mechanism of Action

TG-0054 exerts its effects by inhibiting the binding of stromal cell-derived factor 1 (SDF-1) to its receptor, CXCR4. This inhibition prevents the sequestration of stem cells in the bone marrow, leading to their mobilization into peripheral blood. The molecular targets of TG-0054 include the CXCR4 receptor, and the pathways involved are primarily related to stem cell trafficking and inflammation reduction .

Comparison with Similar Compounds

TG-0054 is unique in its high potency and selectivity for the CXCR4 receptor. Similar compounds include:

Plerixafor: Another CXCR4 antagonist used for stem cell mobilization, but with different pharmacokinetic properties.

KRH-1636, KRH-2731, and KRH-3955: These compounds also target the CXCR4 receptor but differ in their chemical structure and efficacy. TG-0054 stands out due to its favorable safety profile and effectiveness in mobilizing stem cells.

Biological Activity

Burixafor, also known as GPC-100 or TG-0054, is a novel small molecule antagonist of the C-X-C motif chemokine receptor 4 (CXCR4). Its primary biological activity revolves around mobilizing hematopoietic stem cells (HSCs) from the bone marrow into peripheral circulation, making it a significant agent in stem cell transplantation and potential therapies for various hematological conditions.

This compound disrupts the CXCL12/CXCR4 axis, which is crucial for the retention of HSCs in the bone marrow. By inhibiting this interaction, this compound facilitates the release of stem cells into the bloodstream. This mechanism is particularly beneficial in patients undergoing autologous stem cell transplantation (ASCT), where efficient mobilization of CD34+ cells is essential for successful outcomes.

Pharmacokinetics and Pharmacodynamics

Recent studies have highlighted this compound's pharmacokinetic profile. Following intravenous administration, this compound achieves peak plasma concentrations within approximately 5 minutes. A study involving 64 healthy participants demonstrated that doses ranging from 0.10 to 4.40 mg/kg were generally safe and well-tolerated, with significant increases in white blood cell counts observed within 30 minutes post-administration. Notably, CD34+ cell counts increased by 3- to 14-fold from baseline levels at maximal doses .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Time to Maximum Concentration | ~5 minutes |

| Dose Range | 0.10 to 4.40 mg/kg |

| Increase in CD34+ Cells | 3-14 fold increase |

| Safety Profile | Generally safe; GI events at higher doses |

Clinical Studies and Findings

This compound has been evaluated in various clinical settings, particularly focusing on its role in stem cell mobilization and transplantation:

- Stem Cell Mobilization : In a Phase 2 open-label study, this compound was administered to patients with multiple myeloma who had poor mobilization responses to conventional therapies. The study aimed to assess the efficacy of this compound in achieving adequate CD34+ cell yields for ASCT .

- Acute Rejection in Transplantation : A study involving minipigs demonstrated that this compound significantly reduced the incidence of acute rejection following heart transplantation. The this compound-treated group showed a lower risk of acute rejection compared to controls, with a relative risk reduction (RRR) of 0.27 (P < 0.002) .

Case Study: Heart Transplantation Model

In a controlled study assessing heart transplant outcomes:

- Control Group : Median survival without acute rejection was 33.5 days.

- This compound Group : Median survival without acute rejection extended to 136 days (P = 0.0209).

- The incidence rate of acute rejection was markedly lower in the this compound group (8.9 per 1000 pig-days vs. 32.8 per 1000 pig-days) .

Future Directions and Applications

This compound's rapid kinetics and effective mobilization capabilities position it as a promising candidate for improving outcomes in hematological malignancies and transplantation settings. Ongoing studies are exploring its use in combination therapies, particularly with granulocyte-colony stimulating factor (G-CSF), to enhance stem cell collection efficiency.

Properties

CAS No. |

1191448-17-5 |

|---|---|

Molecular Formula |

C27H51N8O3P |

Molecular Weight |

566.7 g/mol |

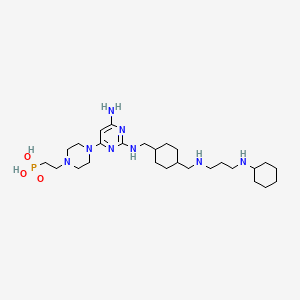

IUPAC Name |

2-[4-[6-amino-2-[[4-[[3-(cyclohexylamino)propylamino]methyl]cyclohexyl]methylamino]pyrimidin-4-yl]piperazin-1-yl]ethylphosphonic acid |

InChI |

InChI=1S/C27H51N8O3P/c28-25-19-26(35-15-13-34(14-16-35)17-18-39(36,37)38)33-27(32-25)31-21-23-9-7-22(8-10-23)20-29-11-4-12-30-24-5-2-1-3-6-24/h19,22-24,29-30H,1-18,20-21H2,(H2,36,37,38)(H3,28,31,32,33) |

InChI Key |

QLVSJMZJSABWRX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NCCCNCC2CCC(CC2)CNC3=NC(=CC(=N3)N4CCN(CC4)CCP(=O)(O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.